molecular formula C16H13BrF4N4O2 B279744 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B279744
M. Wt: 449.2 g/mol
InChI Key: ZASWVYOACYDFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been synthesized for scientific research purposes. It is a pyrazole-based compound that has shown potential in various applications such as cancer research, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as COX-2, IKKβ, and JNK. These enzymes are involved in various signaling pathways that are important in cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol have been studied extensively. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. In addition, this compound has been shown to have a neuroprotective effect by reducing the accumulation of amyloid-beta, a key factor in the progression of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol for lab experiments are that it is a highly specific compound that can target specific signaling pathways. In addition, this compound has been shown to have low toxicity, which makes it a good candidate for further research. The limitations of this compound are that it is a complex compound to synthesize, and it is expensive.

Future Directions

The future directions for 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol are extensive. This compound has shown potential in various scientific research applications, and further research is needed to fully understand its mechanism of action. In addition, this compound could be used as a lead compound for the development of new drugs for cancer, inflammation, and neurodegenerative diseases. Further research is also needed to optimize the synthesis method of this compound and to reduce the cost of production.

Synthesis Methods

The synthesis of 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex process that involves several steps. The synthesis begins with the reaction of 4-bromo-1H-pyrazole with benzoyl chloride in the presence of a base. This reaction produces 4-(benzoyl)-1H-pyrazole. The next step involves the reaction of 4-(benzoyl)-1H-pyrazole with difluoromethyl ketone in the presence of a base. This reaction produces 1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.

Scientific Research Applications

1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential in various scientific research applications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a complex process that involves the activation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.

properties

Molecular Formula

C16H13BrF4N4O2

Molecular Weight

449.2 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H13BrF4N4O2/c17-11-6-22-24(8-11)7-9-1-3-10(4-2-9)14(26)25-16(27,15(20)21)5-12(23-25)13(18)19/h1-4,6,8,13,15,27H,5,7H2

InChI Key

ZASWVYOACYDFNT-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C(F)F

Origin of Product

United States

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